molecular formula C7H6F3N3O4 B10910171 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006957-20-5

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B10910171
CAS No.: 1006957-20-5
M. Wt: 253.14 g/mol
InChI Key: NSLLFDRUMYVGIQ-UHFFFAOYSA-N
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Description

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide and a radical initiator.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Methyl Derivatives: Formed by the reduction of the trifluoromethyl group.

    Substituted Pyrazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(aminomethyl) phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino) methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: A compound with a similar pyrazole ring and trifluoromethyl group.

    2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid: A compound with a trifluoromethyl group and a propanoic acid moiety.

Uniqueness

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the combination of a nitro group, trifluoromethyl group, and pyrazole ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c1-3(6(14)15)12-2-4(13(16)17)5(11-12)7(8,9)10/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLLFDRUMYVGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177493
Record name α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006957-20-5
Record name α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006957-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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